
tert-Butyl 2-cyanopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2-cyanopyrrolidine-1-carboxylate (CAS: 6951263) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyano substituent at the 2-position. Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and chiral ligands due to its stereochemical stability and reactivity . Key physical properties include a melting point of 33–36°C, a specific optical rotation of +105° (c=1 in chloroform), and slight water solubility. It is sensitive to light and moisture, requiring storage under inert conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-cyanopyrrolidine-1-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to form tert-butyl pyrrolidine-1-carboxylate. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-cyanopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or organolithium compounds.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula: C10H16N2O2
- Molecular Weight: 184.25 g/mol
- CAS Number: 144688-70-0
This compound features a pyrrolidine ring with a cyano and carboxylate substituent, contributing to its reactivity and potential biological activity.
Organic Synthesis
Tert-butyl 2-cyanopyrrolidine-1-carboxylate is utilized as a building block in the synthesis of various complex molecules. Its ability to undergo nucleophilic substitutions and cyclization reactions makes it valuable for creating derivatives with enhanced properties.
Synthesis Example:
In one study, this compound was used to synthesize 2-(1H-tetrazol-5-yl)pyrrolidine derivatives through reactions with sodium azide in DMF at elevated temperatures, yielding products with potential pharmacological activities .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its structural features suggest it may interact with biological targets involved in various diseases.
Case Study:
Research indicates that derivatives of this compound exhibit inhibitory effects on proteases associated with viral replication, such as the SARS-CoV 3CL protease. In vitro studies have shown varying inhibition constants (K) for related compounds, highlighting the importance of structural optimization:
Compound | K (μM) |
---|---|
25a | 5.90 |
25b | 23.0 |
25c | 0.46 |
These findings suggest that modifications to the structure can significantly impact biological activity, making this compound a candidate for further drug development .
Biological Research
In biological studies, this compound serves as a biochemical probe to investigate enzyme interactions and cellular pathways. Its unique structure allows researchers to explore its effects on various biological systems.
Industrial Applications
This compound is also explored for industrial applications due to its stability and reactivity. It can be used in the development of new materials or coatings that benefit from its chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the tert-butyl ester can undergo hydrolysis under acidic or basic conditions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyrrolidine Derivatives
Core Structural Variations
The following table highlights structural differences among tert-butyl-protected pyrrolidine derivatives:
Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
---|---|---|---|---|---|
tert-Butyl 2-cyanopyrrolidine-1-carboxylate | -CN (2), -Boc (1) | C₁₀H₁₆N₂O₂ | 196.25 | 6951263 | Chiral intermediates, ligands |
tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | -CH₂NH₂ (2), -Boc (1) | C₁₀H₂₀N₂O₂ | 200.28 | 177911-87-4 | Peptide coupling, alkaloids |
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | -CH₂O-pyridine (3), -Boc (1) | C₂₀H₂₈IN₃O₄ | 517.36 | Not specified | Cross-coupling reactions |
tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate | -Ph-C8H17 (2), -Boc (1) | C₂₅H₄₁NO₂ | 387.60 | Not specified | Anticancer agent synthesis |
Key Observations :
- Positional Effects: The 2-cyano group in the target compound enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., in Michael acceptors), whereas the 3-pyridinyloxy derivative () is tailored for metal-catalyzed cross-coupling reactions .
- Functional Group Impact: Replacing the cyano group with an aminomethyl group () increases basicity, enabling its use in peptide bond formation. The bulky 4-octylphenethyl substituent () improves lipophilicity, critical for membrane permeability in bioactive molecules .
Reaction Profiles
- Target Compound: The electron-withdrawing cyano group activates the pyrrolidine ring for ring-opening reactions, useful in synthesizing β-amino nitriles .
- Boron-Containing Analogues: tert-Butyl (R)-3-(2-cyano-4-boronic ester-phenoxy)pyrrolidine-1-carboxylate () is designed for Suzuki-Miyaura coupling, leveraging the boronate group for C–C bond formation .
Biological Activity
tert-Butyl 2-cyanopyrrolidine-1-carboxylate is an organic compound with significant potential in medicinal chemistry, particularly as a building block for synthesizing biologically active compounds. Its structure features a pyrrolidine ring, a cyano group, and a tert-butyl ester, contributing to its unique chemical properties. This article delves into the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- CAS Number : 144688-70-0
- InChI Key : MDMSZBHMBCNYNO-QMMMGPOBSA-N
Mechanisms of Biological Activity
Research indicates that this compound exhibits notable biological activity through several mechanisms:
- Synthesis of Bioactive Compounds : It serves as a key intermediate in the synthesis of compounds aimed at treating neurological disorders, showcasing its utility in drug development.
- Interaction with Enzymes : Studies have suggested that compounds similar to this compound can modulate enzyme activity, particularly in pathways related to mitochondrial dysfunction and cancer .
- Reactivity with Electrophiles and Nucleophiles : The compound's reactivity allows it to participate in various synthetic pathways, which can lead to the formation of stable complexes with metal ions, indicating potential applications in catalysis.
Pharmacological Implications
The compound has been investigated for various therapeutic applications:
- Neurological Disorders : Its potential as a building block for drugs targeting conditions such as Alzheimer's disease and other neurodegenerative disorders has been highlighted.
- Cancer Treatment : Research indicates that derivatives of this compound may play roles in cancer therapies by influencing cellular pathways involved in tumor growth and metastasis .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds, emphasizing their unique features and biological activities:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
tert-Butyl 2-cyanopiperidine-1-carboxylate | 153749-89-4 | 0.96 | Features a piperidine ring instead of pyrrolidine |
(S)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | 142253-50-7 | 0.93 | Contains a cyanomethyl group, altering reactivity |
(2S,4R)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate | 483366-12-7 | 0.90 | Incorporates a hydroxyl group, affecting solubility |
(R)-tert-Butyl 2-ethylpyrrolidine-1-carboxylate | 876617-06-0 | 0.87 | Ethyl substitution changes steric properties |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Neurological Applications : A study indicated that derivatives of this compound could inhibit specific enzymes involved in neurodegenerative processes, providing a basis for further drug development targeting these pathways .
- Cancer Research : Research demonstrated that certain derivatives could modulate protein interactions critical for cancer cell proliferation, suggesting potential therapeutic roles in oncology .
- Catalytic Applications : Investigations into the compound's ability to form stable metal complexes have opened avenues for its use in catalysis, particularly in organic synthesis reactions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-Butyl 2-cyanopyrrolidine-1-carboxylate, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidine precursor with a tert-butyl carbamate-protected intermediate. Reaction efficiency can be enhanced by:
- Catalytic Conditions : Use of coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) under nitrogen to minimize side reactions.
- Purification : Employ gradient flash column chromatography (e.g., hexane/ethyl acetate) to isolate the product, as demonstrated in analogous pyrrolidine-carboxylate syntheses .
- Monitoring : Real-time TLC or HPLC analysis to track reaction progress and optimize stoichiometry.
Q. Which spectroscopic and analytical techniques are essential for characterizing tert-Butyl 2-cyanopyrrolidine-1-carboxylate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and cyanopyrrolidine backbone (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons). Assign stereochemistry using NOESY or COSY for diastereomeric mixtures .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₇N₂O₂: 197.1285) .
- Infrared (IR) Spectroscopy : Identify the carbonyl stretch (~1700 cm⁻¹) and nitrile group (~2250 cm⁻¹) .
Advanced Research Questions
Q. How do hydrogen bonding patterns influence the crystallographic packing of this compound?
- Methodological Answer : Hydrogen bonding can be analyzed via single-crystal X-ray diffraction (SCXRD). For example:
- Graph Set Analysis : Classify interactions (e.g., N–H⋯O=C or C≡N⋯H–C) using Etter’s formalism to map donor/acceptor networks .
- Packing Motifs : Compare with structurally similar compounds (e.g., tert-butyl boronate-pyrrole derivatives) to identify recurring motifs like dimeric or helical arrangements .
- SHELX Refinement : Refine crystallographic data with SHELXL to resolve disorder or thermal motion artifacts .
Properties
IUPAC Name |
tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373536 | |
Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144688-70-0 | |
Record name | 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144688-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-cyanopyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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